molecular formula C16H21NO4S B2469661 N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-sulfonamide CAS No. 2319639-12-6

N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-sulfonamide

Cat. No.: B2469661
CAS No.: 2319639-12-6
M. Wt: 323.41
InChI Key: IWSQAWZBCMAQAL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-sulfonamide is a chemical compound with the molecular formula C16H21NO4S and a molecular weight of 323.41. This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and a hydroxy-methoxy-methylbutyl side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-sulfonamide involves several steps. One common method includes the reaction of naphthalene-1-sulfonyl chloride with 2-hydroxy-4-methoxy-2-methylbutylamine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-sulfonamide can be compared with other similar compounds, such as:

    N-(2-hydroxy-4-methoxy-2-methylbutyl)butane-1-sulfonamide: This compound has a butane instead of a naphthalene ring, which affects its chemical properties and applications.

    2-hydroxy-4-methoxybenzyl derivatives: These compounds share the hydroxy-methoxy-methylbutyl side chain but differ in the core structure, leading to different reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and the naphthalene ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-16(18,10-11-21-2)12-17-22(19,20)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,17-18H,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSQAWZBCMAQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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